synthesis of 1,2,4,5-tetraethynylbenzene
synthesis of 1,2,4,5-tetraethynylbenzene
An In-Depth Technical Guide to the Synthesis of 1,2,4,5-Tetraethynylbenzene
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the , a critical building block for advanced carbon-rich materials such as graphdiyne.[1][2] The guide is structured for researchers and chemical development professionals, focusing on a robust and reproducible two-step synthetic pathway. This process involves an initial four-fold Sonogashira cross-coupling to create a stable, protected intermediate, followed by a mild deprotection to yield the target molecule. We will delve into the mechanistic rationale behind procedural choices, present detailed, step-by-step experimental protocols, and provide quantitative data to ensure clarity and successful replication.
Introduction and Strategic Overview
1,2,4,5-Tetraethynylbenzene is a planar, aromatic molecule featuring four terminal alkyne functionalities. This high degree of unsaturation and rigid C₂ symmetric framework make it an exemplary precursor for the bottom-up synthesis of two-dimensional carbon allotropes, specifically graphdiyne, a material with promising applications in electronics, energy storage, and catalysis.[1][3] The direct synthesis of such a poly-alkynylated compound is challenging due to the high reactivity of terminal acetylenes, which are prone to self-coupling (Glaser coupling) under typical cross-coupling conditions.
To circumvent this, a strategically sound approach is employed, centered on the use of a protecting group for the alkyne moiety. The most common and effective strategy involves:
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Installation of Protected Alkynes: A four-fold Sonogashira cross-coupling reaction between a 1,2,4,5-tetrahalobenzene core and an excess of a silyl-protected alkyne, typically trimethylsilylacetylene (TMSA).[4][5]
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Deprotection: Quantitative removal of the silyl protecting groups under mild conditions to unmask the four terminal alkynes, yielding the final product.
This guide will detail a field-proven protocol based on this two-step pathway.
Retrosynthetic Analysis
The synthetic strategy is logically derived from a retrosynthetic perspective, disconnecting the target molecule at the most synthetically feasible points—the C(sp²)-C(sp) bonds and the C(sp)-Si protecting groups.
Caption: Retrosynthetic pathway for 1,2,4,5-tetraethynylbenzene.
Part I: Synthesis of 1,2,4,5-Tetrakis((trimethylsilyl)ethynyl)benzene
The foundational step is the construction of the carbon skeleton via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. The choice of 1,2,4,5-tetraiodobenzene as the starting material is strategic; the C-I bond is more reactive towards oxidative addition to the palladium(0) center compared to C-Br or C-Cl bonds, facilitating the reaction under milder conditions.[5]
Mechanism: The Sonogashira Dual Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles.[5]
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Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species. Reductive elimination from this intermediate yields the coupled product and regenerates the Pd(0) catalyst.
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Copper Cycle: The terminal alkyne (here, TMSA) reacts with a copper(I) salt, facilitated by a base (e.g., triethylamine), to form a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The use of a silyl protecting group on the alkyne is critical. It prevents the formation of copper acetylides from the product, thereby inhibiting the undesired Glaser homo-coupling side reaction and ensuring that the reaction proceeds cleanly to the tetra-substituted product.[4]
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Four-Fold Sonogashira Coupling
This protocol is adapted from established procedures for multiple Sonogashira couplings on aromatic cores.[6]
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1,2,4,5-Tetraiodobenzene | C₆H₂I₄ | 581.68 | 5.0 | 2.91 g |
| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 24.0 (4.8 eq) | 3.35 mL |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 0.25 (5 mol%) | 175 mg |
| Copper(I) iodide | CuI | 190.45 | 0.50 (10 mol%) | 95 mg |
| Triphenylphosphine | PPh₃ | 262.29 | 0.50 (10 mol%) | 131 mg |
| Triethylamine (TEA), anhydrous | (C₂H₅)₃N | 101.19 | - | 100 mL |
| Toluene, anhydrous | C₇H₈ | 92.14 | - | 50 mL |
Procedure:
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Inert Atmosphere: To a flame-dried 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,4,5-tetraiodobenzene (2.91 g, 5.0 mmol), PdCl₂(PPh₃)₂ (175 mg, 0.25 mmol), CuI (95 mg, 0.50 mmol), and PPh₃ (131 mg, 0.50 mmol).
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Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Using a cannula, add anhydrous toluene (50 mL) and anhydrous triethylamine (100 mL).
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Reagent Addition: Add trimethylsilylacetylene (3.35 mL, 24.0 mmol) to the mixture via syringe.
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Reaction: Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere for 48 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.
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Purification: Dissolve the resulting dark residue in dichloromethane (DCM) and filter through a short plug of silica gel to remove the catalyst residues and ammonium salts, eluting with DCM. Concentrate the filtrate in vacuo. The crude product can be further purified by recrystallization from a hexane/ethyl acetate mixture to yield 1,2,4,5-tetrakis((trimethylsilyl)ethynyl)benzene as a solid.
Part II: Deprotection to 1,2,4,5-Tetraethynylbenzene
The final step is the cleavage of the four robust C(sp)-Si bonds. While fluoride sources (e.g., TBAF) are effective, they can be costly and sometimes lead to side reactions. A milder, more economical, and highly efficient method is base-catalyzed methanolysis using potassium carbonate in methanol.[7] This method is selective for TMS-alkynes and typically proceeds cleanly at room temperature.[8]
Experimental Protocol: TMS Group Deprotection
This protocol is based on a standard procedure for the deprotection of TMS-alkynes.[7]
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1,2,4,5-Tetrakis((trimethylsilyl)ethynyl)benzene | C₂₆H₃₈Si₄ | 463.00 | ~4.5 | (from Part I) |
| Potassium Carbonate, anhydrous | K₂CO₃ | 138.21 | 1.0 (cat.) | 138 mg |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 150 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | For extraction |
Procedure:
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Dissolution: Dissolve the crude 1,2,4,5-tetrakis((trimethylsilyl)ethynyl)benzene obtained from Part I in 150 mL of methanol in a 250 mL round-bottom flask. The solution may be cloudy if the starting material is not fully pure.
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Catalyst Addition: Add anhydrous potassium carbonate (138 mg, 1.0 mmol).
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Reaction: Stir the mixture at room temperature for 3-4 hours. The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot.
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Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
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Extraction: Add 100 mL of deionized water to the residue and extract with dichloromethane (3 x 50 mL).
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Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and concentrate the filtrate in vacuo. The resulting solid, 1,2,4,5-tetraethynylbenzene, can be purified by column chromatography on silica gel (eluting with a hexane/DCM gradient) if necessary, though it is often obtained in high purity after the extractive work-up.
Safety and Handling
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Catalysts: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
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Solvents: Toluene, TEA, DCM, and methanol are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
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Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can cause catalyst deactivation and promote alkyne homo-coupling. Maintaining a robust inert atmosphere (argon or nitrogen) is critical for success.
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Reagents: Trimethylsilylacetylene is volatile and flammable. Copper(I) iodide is light-sensitive and an irritant.
Conclusion
The is reliably achieved through a two-step sequence involving a four-fold Sonogashira coupling of a tetrahaloaromatic with trimethylsilylacetylene, followed by a mild, base-catalyzed deprotection. This strategic use of silyl protecting groups is paramount to avoiding side reactions and achieving high yields of the desired product. The protocols described herein provide a validated and reproducible pathway for accessing this valuable molecular building block, paving the way for further research into novel carbon-based materials and complex molecular architectures.
References
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Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Available at: [Link]
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Lasányi, D., & Mészáros, Á. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(15), 8281–8291. Available at: [Link]
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Jia, Z., Li, Y., & Zuo, Z. (2023). Controlled Synthesis of Graphdiyne-Based Multiscale Catalysts for Energy Conversion. Precision Chemistry, 1(11), 779–792. Available at: [Link]
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Liu, R., & Li, Y. (2022). Nanostructured Graphdiyne: Synthesis and Biomedical Applications. International Journal of Nanomedicine, 17, 6397–6421. Available at: [Link]
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Zhang, J., Liu, H., Wang, J., & Li, Y. (2021). Facile and large-scale synthesis of polymorphic graphdiyne catalyzed by transition metal salts for organic pollutant removal. RSC Advances, 11(59), 37466-37473. Available at: [Link]
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Huang, C., Li, Y., Wang, J., & Li, Y. (2017). Synthesis and Properties of 2D Carbon—Graphdiyne. Accounts of Chemical Research, 50(10), 2531–2539. Available at: [Link]
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Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved from: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from: [Link]
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